マレイミド-DOTA

概要

説明

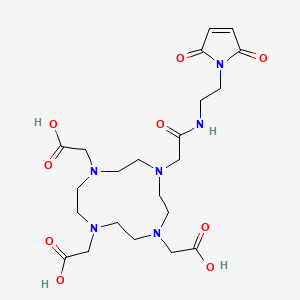

Maleimide-DOTA is a compound that combines the functionalities of maleimide and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Maleimide is known for its ability to react with thiol groups, forming stable thioether bonds, while DOTA is a well-known chelating agent used to bind metal ions, particularly gadolinium, for applications in magnetic resonance imaging (MRI). The combination of these two functionalities makes Maleimide-DOTA a versatile compound in bioconjugation and imaging applications .

科学的研究の応用

Maleimide-DOTA has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in bioconjugation reactions to attach various biomolecules.

Biology: Employed in the labeling of proteins and peptides for imaging and diagnostic purposes.

Medicine: Utilized in the development of targeted MRI contrast agents for non-invasive imaging of physiological processes

Industry: Applied in the functionalization of nanoparticles and dendrimers for drug delivery and theranostic applications

作用機序

Target of Action

Maleimide-DOTA, also known as Maleimido-mono-amide-DOTA, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of Maleimide-DOTA are the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .

Mode of Action

Maleimide-DOTA acts as a linker molecule in ADCs . It connects the antibody to the cytotoxic drug . The Maleimide group in the molecule reacts with a thiol group in the antibody, forming a stable bond . This allows the cytotoxic drug to be delivered directly to the cancer cells, reducing the impact on healthy cells .

Biochemical Pathways

The biochemical pathways affected by Maleimide-DOTA are primarily those related to the targeted delivery of cytotoxic drugs in ADCs . The ADC, with the help of the Maleimide-DOTA linker, binds to the specific antigen on the cancer cell. Upon internalization by the cell, the cytotoxic drug is released, leading to cell death .

Pharmacokinetics

The pharmacokinetics of Maleimide-DOTA are largely determined by the properties of the ADC it is part of . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC influence the bioavailability of the cytotoxic drug .

Result of Action

The result of Maleimide-DOTA’s action is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody that specifically recognizes cancer cells, the impact on healthy cells is minimized . This targeted approach can lead to more effective treatment outcomes with fewer side effects .

Action Environment

The action environment can influence the efficacy and stability of Maleimide-DOTA. Factors such as pH, temperature, and the presence of other biological molecules can affect the stability of the Maleimide-DOTA linker and the ADC . Research is ongoing to develop linkers that are stable under a wide range of conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Maleimide-DOTA typically involves the conjugation of maleimide to DOTA through a series of chemical reactions. One common method is the reaction of maleimide with a thiol-functionalized DOTA derivative. This reaction is usually carried out in a neutral aqueous solution, resulting in the formation of a stable thioether bond .

Industrial Production Methods: Industrial production of Maleimide-DOTA involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of maleimide and DOTA derivatives, followed by their conjugation under controlled conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

化学反応の分析

Types of Reactions: Maleimide-DOTA undergoes several types of chemical reactions, primarily involving the maleimide moiety. These reactions include:

Thiol-Maleimide Reaction: This is the most common reaction, where maleimide reacts with thiol groups to form stable thioether bonds

Hydrolysis: Under basic conditions, the maleimide group can undergo hydrolysis, leading to the formation of maleamic acid.

Common Reagents and Conditions:

Thiol-Maleimide Reaction: This reaction typically occurs in a neutral to slightly basic aqueous solution (pH 6.5-7.5) and does not require a catalyst

Hydrolysis: This reaction occurs under basic conditions and can be monitored using techniques such as mass spectrometry and HPLC.

Major Products Formed:

Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate

Hydrolysis: The major product is maleamic acid.

類似化合物との比較

Maleimide-DOTA can be compared with other similar compounds, such as:

Maleimide-NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Similar to DOTA, NOTA is a chelating agent used in imaging applications.

Maleimide-PEG (polyethylene glycol): Used as a linker in bioconjugation, but lacks the chelating properties of DOTA.

Maleimide-Triazine Dendrimer: A dendrimer functionalized with maleimide groups and a DOTA core, used in theranostic applications.

Maleimide-DOTA stands out due to its dual functionality, combining the bioconjugation capabilities of maleimide with the chelating properties of DOTA, making it a unique and versatile compound in various scientific and medical fields .

特性

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N6O9/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTDIWAXETZSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006711-90-5 | |

| Record name | Matraxetan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006711905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MATRAXETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVM7E8Z3VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Maleimide-DOTA highlighted in these research papers?

A1: The research papers consistently demonstrate the utility of Maleimide-DOTA as a bifunctional chelating agent. [, , , , , ] It facilitates the attachment of radiometals, like ¹¹¹Indium (¹¹¹In) or Gadolinium (Gd(III)), to proteins and peptides for in vivo imaging and biodistribution studies.

Q2: Can you provide a specific example of how Maleimide-DOTA has been used in research?

A2: In a study exploring Shiga toxin B-subunit as a potential drug delivery vehicle, Maleimide-DOTA enabled the site-specific labeling of the B-subunit variant with ¹¹¹In. [] This labeling strategy allowed researchers to track the biodistribution of the modified toxin in mice, revealing accumulation in the kidneys, lungs, and importantly, tumor tissues.

Q3: How does the structure of Maleimide-DOTA contribute to its function?

A3: Maleimide-DOTA consists of two key components: * DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid): This acts as a chelating agent, effectively binding to metal ions like ¹¹¹In and Gd(III). [, , , ]* Maleimide: This group reacts specifically with thiol groups, commonly found on cysteine residues within proteins. [, , ]

Q4: Are there any challenges or limitations associated with using Maleimide-DOTA?

A4: One study revealed that the presence of a hexahistidine (His₆) tag on a DARPin (Designed Ankyrin Repeat Protein) construct, alongside the Maleimide-DOTA, led to increased non-target specific uptake in vivo. [] This highlights the importance of considering the overall protein structure and potential interactions when utilizing Maleimide-DOTA for bioconjugation.

Q5: What types of analytical techniques are used to characterize Maleimide-DOTA conjugates?

A5: Researchers employ a range of methods to analyze Maleimide-DOTA conjugates, including:* Mass spectrometry (LC/MS): This technique determines the chelator/antibody ratio (CAR) and analyzes the distribution of different conjugate species. []* Electron paramagnetic resonance (EPR) spectroscopy: This method, in conjunction with Gd(III)-labeled Maleimide-DOTA, helps probe protein conformations and measure distances between labeled sites. [, , ]* Isoelectric focusing (IEF) and SDS-PAGE: These techniques assess the impact of Maleimide-DOTA conjugation on the charge and size of the target protein. []

Q6: What future research directions involving Maleimide-DOTA seem promising based on the provided papers?

A6: The research highlights the potential of Maleimide-DOTA in the development of targeted imaging agents and drug delivery systems. Further exploration of Maleimide-DOTA conjugated proteins and peptides, particularly in the context of cancer treatment and diagnosis, appears promising. [, , ] Additionally, optimizing the design of Maleimide-DOTA conjugates to minimize non-specific binding and enhance target specificity is crucial for advancing their clinical application. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。